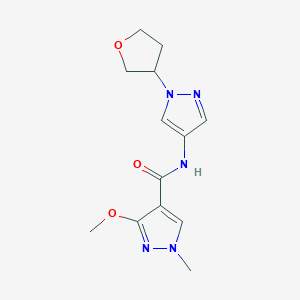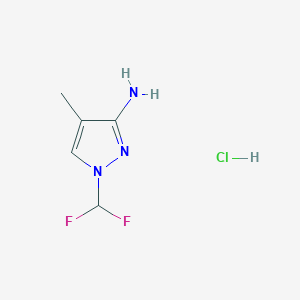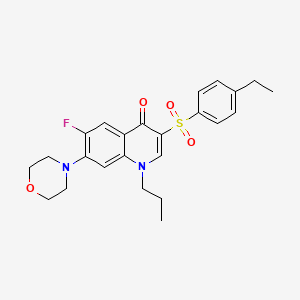
3-(4-Ethylbenzolsulfonyl)-6-Fluor-7-(Morpholin-4-yl)-1-Propyl-1,4-Dihydrochinolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylbenzenesulfonyl, fluoro, morpholinyl, and propyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
Quinolones
This compound is a type of quinolone, a class of compounds that are widely used as antibiotics. Quinolones work by inhibiting the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication .
Sulfonyl compounds
The sulfonyl group in this compound could potentially play a role in binding to target proteins. Sulfonyl groups are often found in drugs and have been shown to form strong hydrogen bonds with proteins, which can enhance the drug’s potency .
Fluorinated compounds
The presence of a fluorine atom in this compound could potentially enhance its bioavailability and metabolic stability. Fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties .
Morpholino group
The morpholino group in this compound could potentially enhance its solubility and bioavailability. Morpholino groups are often used in drug design to improve the drug’s pharmacokinetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using ethylbenzenesulfonyl chloride and a base such as triethylamine.
Morpholinyl Substitution: The morpholinyl group can be introduced via nucleophilic substitution using morpholine and a suitable leaving group.
Propylation: The propyl group can be introduced through alkylation using propyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and have similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(morpholino)ethylamino)benzamides: These compounds have morpholinyl and benzothiazole groups, similar to the morpholinyl and quinoline groups in the target compound.
Uniqueness
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylbenzenesulfonyl group enhances its solubility and stability, while the fluoro group increases its lipophilicity and potential for biological activity.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-9-27-16-23(32(29,30)18-7-5-17(4-2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-31-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGRNMPMYUYHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
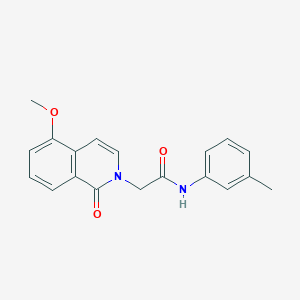
![3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine](/img/structure/B2513945.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2513946.png)
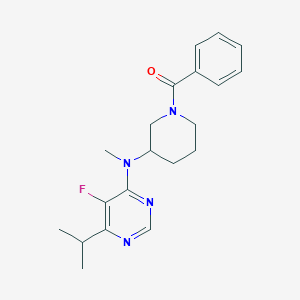
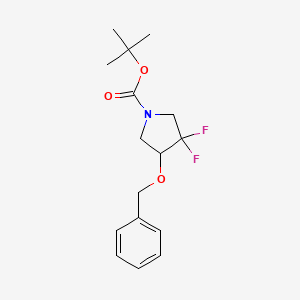
![N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2513951.png)
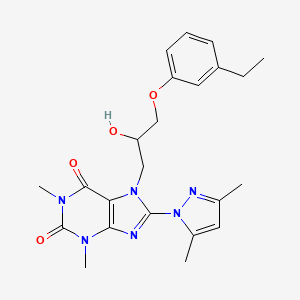
![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)
![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)
![N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2513956.png)
![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)
![2-(4-butyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-isopropylacetamide](/img/structure/B2513961.png)
